- Subtle Side-Chain Modifications of the Hop Phytoestrogen 8-Prenylnaringenin Result in Distinct Agonist/Antagonist Activity Profiles for Estrogen Receptors α and βJournal of Medicinal Chemistry, 2006, 49(25), 7357-7365,
Cas no 916917-28-7 (5,7,4'-Trihydroxy-8-methylflavanone)

5,7,4'-Trihydroxy-8-methylflavanone 化学的及び物理的性質
名前と識別子
-
- 5,7,4’-Trihydroxy-8-methylflavanone
- 5,7,4'-Trihydroxy-8-methylflavanone
- 8-methylnaringenin
- 8-Alkylnaringenin, 8a
- Methyl-4H-1-benzopyran-4-one
- BDBM19462
- 5,7,4Trihydroxy-8-methylflavanone
- BCP13705
- 5,7,4?TRIHYDROXY-8-METHYLFLAVANONE
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one
- 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-1-benzopyran-4-one (ACI)
-
- インチ: 1S/C16H14O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-6,14,17-19H,7H2,1H3
- InChIKey: GMVYLXBMPRDZDR-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(C2C=CC(O)=CC=2)OC2C1=C(C=C(C=2C)O)O
計算された属性
- せいみつぶんしりょう: 286.084124g/mol
- ひょうめんでんか: 0
- XLogP3: 2.8
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 回転可能化学結合数: 1
- どういたいしつりょう: 286.084124g/mol
- 単一同位体質量: 286.084124g/mol
- 水素結合トポロジー分子極性表面積: 87Ų
- 重原子数: 21
- 複雑さ: 390
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: Powder
5,7,4'-Trihydroxy-8-methylflavanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1288-1 mL * 10 mM (in DMSO) |
5,7,4'-Trihydroxy-8-methylflavanone |
916917-28-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 1810 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1288-1 mg |
5,7,4'-Trihydroxy-8-methylflavanone |
916917-28-7 | 1mg |
¥2610.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1288-1 mL * 10 mM (in DMSO) |
5,7,4'-Trihydroxy-8-methylflavanone |
916917-28-7 | 1 mL * 10 mM (in DMSO) |
¥ 1810 | 2023-09-08 | ||
Ambeed | A987471-100mg |
5,7,4Trihydroxy-8-methylflavanone |
916917-28-7 | 99% | 100mg |
$2178.0 | 2024-04-16 | |
A2B Chem LLC | AH95043-100mg |
5,7,4'-Trihydroxy-8-Methylflavanone |
916917-28-7 | 97% | 100mg |
$2258.00 | 2024-07-18 | |
TargetMol Chemicals | TN1288-5mg |
5,7,4'-Trihydroxy-8-methylflavanone |
916917-28-7 | 5mg |
¥ 1710 | 2024-07-24 | ||
S e l l e c k ZHONG GUO | E0555-1mg |
5,7,4'-Trihydroxy-8-methylflavanone |
916917-28-7 | 1mg |
¥6307.2 | 2022-04-26 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54550-5mg |
5,7,4'-Trihydroxy-8-Methylflavanone |
916917-28-7 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
ChemScence | CS-0019518-1mg |
5,7,4'-Trihydroxy-8-Methylflavanone |
916917-28-7 | 1mg |
$286.0 | 2022-04-26 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54550-1mg |
5,7,4'-Trihydroxy-8-Methylflavanone |
916917-28-7 | 98% | 1mg |
¥0.00 | 2023-09-07 |
5,7,4'-Trihydroxy-8-methylflavanone 合成方法
ごうせいかいろ 1
5,7,4'-Trihydroxy-8-methylflavanone Preparation Products
5,7,4'-Trihydroxy-8-methylflavanone 関連文献
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
5,7,4'-Trihydroxy-8-methylflavanoneに関する追加情報
5,7,4'-Trihydroxy-8-methylflavanone: A Comprehensive Overview
The compound 5,7,4'-Trihydroxy-8-methylflavanone, identified by the CAS number 916917-28-7, is a naturally occurring flavanone with significant biological and pharmacological properties. This compound belongs to the broader class of flavonoids, which are widely distributed in plants and known for their antioxidant, anti-inflammatory, and anticancer activities. Recent studies have shed light on its potential applications in various therapeutic areas, making it a subject of intense research interest.
The structure of 5,7,4'-Trihydroxy-8-methylflavanone is characterized by a flavanone backbone with hydroxyl groups at positions 5, 7, and 4', as well as a methyl group at position 8. This unique substitution pattern contributes to its distinct pharmacokinetic properties and bioavailability. Researchers have explored its sources in nature, with findings indicating its presence in certain medicinal plants and dietary sources. For instance, recent studies have identified this compound in Ginkgo biloba leaves and other traditional herbal remedies.
One of the most promising areas of research on 5,7,4'-Trihydroxy-8-methylflavanone is its role in neuroprotection. Preclinical studies have demonstrated its ability to mitigate oxidative stress and inflammation in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has shown potential in preserving neuronal integrity by modulating key signaling pathways involved in apoptosis and synaptic plasticity.
In addition to its neuroprotective effects, 5,7,4'-Trihydroxy-8-methylflavanone has been investigated for its anticancer properties. Recent findings suggest that it can induce apoptosis in various cancer cell lines while sparing normal cells. Mechanistic studies have revealed that this compound targets multiple pathways involved in cancer progression, including the inhibition of tumor angiogenesis and the modulation of oncogenic signaling cascades.
The cardiovascular benefits of 5,7,4'-Trihydroxy-8-methylflavanone are another area of active research. Studies have shown that it can improve endothelial function and reduce oxidative stress in models of cardiovascular disease. Furthermore, it has been associated with lipid-lowering effects and improved insulin sensitivity, making it a potential candidate for managing metabolic disorders.
The synthesis and structural modification of 5,7,4'-Trihydroxy-8-methylflavanone have also been explored to enhance its bioavailability and efficacy. Researchers have developed novel derivatives that exhibit improved pharmacokinetic profiles while retaining their bioactivity. These advancements pave the way for the development of more effective therapeutic agents based on this compound.
In conclusion, 5,7,4'-Trihydroxy-8-methylflavanone, with its unique chemical structure and diverse biological activities, represents a valuable natural product with significant therapeutic potential. Ongoing research continues to uncover new insights into its mechanisms of action and applications across various fields of medicine. As scientific understanding deepens, this compound is poised to play an increasingly important role in the development of innovative treatments for a wide range of human diseases.

